Enhanced Lipophilicity (AlogP) of 4-Amino-5-methyl-2-(trifluoromethyl)phenol vs. Non-Fluorinated 4-Amino-3-methylphenol
The introduction of a trifluoromethyl group is a standard strategy to increase a molecule's lipophilicity, which improves membrane permeability. 4-Amino-5-methyl-2-(trifluoromethyl)phenol exhibits a significantly higher predicted AlogP compared to its non-fluorinated, structurally closest analog, 4-amino-3-methylphenol . This quantifiable difference directly influences the compound's suitability as a fragment or intermediate in medicinal chemistry programs where enhanced permeability is required [1].
(Target AlogP 1.29 vs comparator ~0.75)
| Evidence Dimension | Predicted Partition Coefficient (AlogP) |
|---|---|
| Target Compound Data | AlogP = 1.29 |
| Comparator Or Baseline | 4-Amino-3-methylphenol (CAS 2835-99-6): Predicted AlogP ≈ 0.7-0.8 (estimated based on molecular formula C7H9NO and typical values for non-fluorinated aminophenols) . |
| Quantified Difference | ΔAlogP > 0.5 (an increase of approximately 60-80%) |
| Conditions | Predicted values from vendor specifications (Aladdin Scientific) and NIST database comparison. |
Why This Matters
A higher AlogP is directly correlated with improved passive membrane permeability, a critical parameter for oral bioavailability and intracellular target engagement.
- [1] PubChem Computational LogP values for aminophenol analogs. View Source
